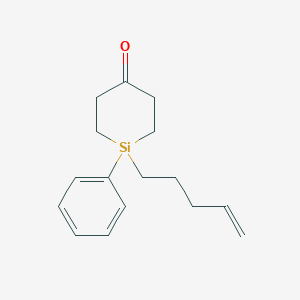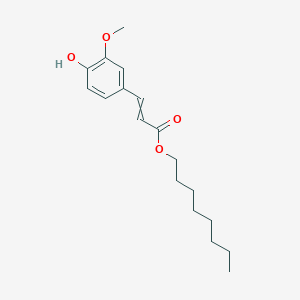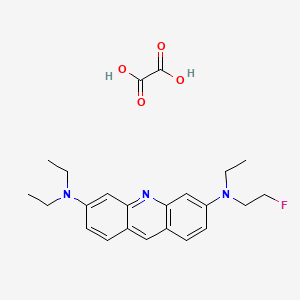
oxalic acid;3-N,6-N,6-N-triethyl-3-N-(2-fluoroethyl)acridine-3,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalic acid;3-N,6-N,6-N-triethyl-3-N-(2-fluoroethyl)acridine-3,6-diamine is a complex organic compound that combines the properties of oxalic acid and an acridine derivative. Oxalic acid, known systematically as ethanedioic acid, is a simple dicarboxylic acid, while the acridine derivative is a nitrogen-containing heterocyclic compound. This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;3-N,6-N,6-N-triethyl-3-N-(2-fluoroethyl)acridine-3,6-diamine typically involves multiple steps:
Synthesis of the acridine derivative: The acridine core is synthesized through a series of reactions starting from anthranilic acid and involving cyclization and substitution reactions.
Introduction of the fluoroethyl group: The fluoroethyl group is introduced via nucleophilic substitution reactions using appropriate fluoroalkylating agents.
Formation of the final compound: The final step involves the reaction of the acridine derivative with oxalic acid under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acridine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxalic acid moiety, converting it to glycolic acid or other reduced forms.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidized derivatives: Various oxidized forms of the acridine core.
Reduced forms: Glycolic acid derivatives.
Substituted products: Compounds with different functional groups replacing the fluoroethyl group.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: Used in the synthesis of novel materials with specific electronic and optical properties.
Biology
Fluorescent Probes: The acridine moiety can be used in the design of fluorescent probes for biological imaging.
DNA Intercalation: The compound can intercalate into DNA, making it useful in genetic studies and drug design.
Medicine
Anticancer Agents: Potential use in the development of anticancer drugs due to its ability to interact with DNA.
Antimicrobial Agents: Exhibits antimicrobial properties, making it useful in the development of new antibiotics.
Industry
Dyes and Pigments: Used in the production of dyes and pigments due to its strong coloration properties.
Chemical Sensors: Employed in the design of chemical sensors for detecting various analytes.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules such as DNA and proteins. The acridine moiety intercalates into DNA, disrupting its structure and function, which can lead to cell death in cancer cells. The fluoroethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. Additionally, the oxalic acid moiety can chelate metal ions, affecting various enzymatic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine Orange: A similar acridine derivative used as a fluorescent dye.
Mitoxantrone: An anticancer drug with a similar mechanism of action involving DNA intercalation.
Fluoroquinolones: A class of antibiotics with a fluoro group that enhances their antimicrobial activity.
Uniqueness
Oxalic acid;3-N,6-N,6-N-triethyl-3-N-(2-fluoroethyl)acridine-3,6-diamine is unique due to its combination of oxalic acid and an acridine derivative, which imparts distinct chemical and biological properties. The presence of the fluoroethyl group further enhances its reactivity and efficacy in various applications.
Propriétés
Numéro CAS |
590365-49-4 |
|---|---|
Formule moléculaire |
C23H28FN3O4 |
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
oxalic acid;3-N,6-N,6-N-triethyl-3-N-(2-fluoroethyl)acridine-3,6-diamine |
InChI |
InChI=1S/C21H26FN3.C2H2O4/c1-4-24(5-2)18-9-7-16-13-17-8-10-19(25(6-3)12-11-22)15-21(17)23-20(16)14-18;3-1(4)2(5)6/h7-10,13-15H,4-6,11-12H2,1-3H3;(H,3,4)(H,5,6) |
Clé InChI |
FVKKXHKSOIYXNB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=NC3=C(C=CC(=C3)N(CC)CCF)C=C2C=C1.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


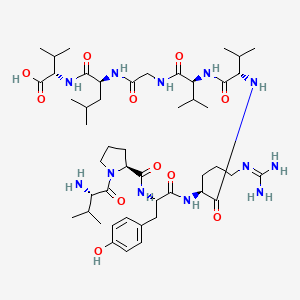
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3,5-diamino-1-methyl-, ethyl ester](/img/structure/B12580298.png)
![7H-1,4-Methano[1,3]oxazolo[4,3-d][1,2,5]oxadiazepine](/img/structure/B12580299.png)
![Benzoic acid, 4-[3-(4-nitrophenyl)-1H-indazol-1-yl]-](/img/structure/B12580306.png)

![4-hydroxy-3-[N-[3-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]phenyl]-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12580320.png)
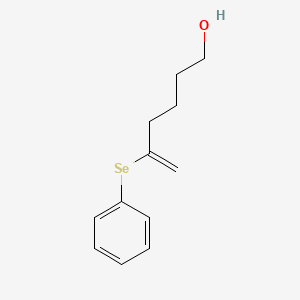
![2,4-Thiazolidinedione, 5-[(4-chlorophenyl)methylene]-3-ethyl-](/img/structure/B12580337.png)
![Acetamide,N-(2-chlorophenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12580347.png)
![9,9-Di([1,1'-biphenyl]-4-yl)-9H-fluorene](/img/structure/B12580365.png)

![6-Fluoro-7-(piperazin-1-yl)-N-[(thiophen-3-yl)methyl]quinazolin-4-amine](/img/structure/B12580388.png)
